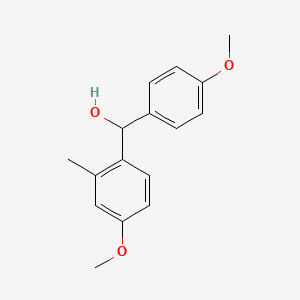

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(4-methoxy-2-methylphenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-11-10-14(19-3)8-9-15(11)16(17)12-4-6-13(18-2)7-5-12/h4-10,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRCEIRFLINPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis

- Starting Materials : 4-methoxy-2-methylphenylmagnesium bromide and 4-methoxybenzaldehyde.

- Procedure : The Grignard reagent is prepared by reacting 4-methoxy-2-methylbromobenzene with magnesium turnings in anhydrous ether or tetrahydrofuran (THF). This organometallic reagent is then added dropwise to a solution of 4-methoxybenzaldehyde under inert atmosphere at low temperature.

- Reaction : The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that upon acidic work-up yields the target diaryl methanol.

- Work-up : Acidic quenching (e.g., with dilute HCl) and extraction followed by purification via recrystallization or chromatography.

- Yield and Purity : Typically high yields (70-90%) with purity >95% after purification.

Organolithium Addition

- Starting Materials : 4-methoxy-2-methylphenyllithium and 4-methoxybenzaldehyde.

- Procedure : Preparation of the organolithium reagent via lithium-halogen exchange from 4-methoxy-2-methylbromobenzene using n-butyllithium at low temperature (-78°C). The organolithium reagent is then reacted with 4-methoxybenzaldehyde.

- Advantages : Faster reaction rates and often cleaner reactions compared to Grignard reagents.

- Work-up and Purification : Similar to Grignard method.

- Yield : Comparable to Grignard, sometimes slightly higher.

Reduction of Corresponding Ketone or Benzophenone Derivative

- Starting Material : The corresponding diaryl ketone (4-methoxy-2-methylphenyl)(4-methoxyphenyl)methanone.

- Reduction Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Procedure : The ketone is reduced under controlled conditions to the secondary alcohol.

- Advantages : Avoids organometallic reagents; useful if the ketone is commercially available or easily synthesized.

- Yield : High yields with mild conditions.

Detailed Experimental Data and Research Findings

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Grignard Addition | 4-MeO-2-Me-PhMgBr + 4-MeO-PhCHO, THF, 0°C | 75-85 | >95 | Requires dry, inert atmosphere |

| Organolithium Addition | 4-MeO-2-Me-PhLi + 4-MeO-PhCHO, -78°C | 80-90 | >95 | Faster, cleaner reaction |

| Ketone Reduction (NaBH4) | Diaryl ketone + NaBH4, MeOH, 0-25°C | 85-90 | >98 | Mild, selective reduction |

| Ketone Reduction (LiAlH4) | Diaryl ketone + LiAlH4, ether, 0°C | 90-95 | >98 | More reactive, requires careful handling |

Synthesis of Key Precursors

Preparation of 4-Methoxybenzaldehyde

- Oxidation of 4-methoxytoluene or anisole derivatives using selective oxidants.

- Methods include oxidation with hydrogen peroxide in formic acid or peroxy acids, yielding high purity 4-methoxybenzaldehyde.

Preparation of 4-Methoxy-2-methylbromobenzene

- Bromination of 4-methoxy-2-methylbenzene under controlled conditions to selectively introduce bromine at the desired position.

- This intermediate is critical for organometallic reagent formation.

Purification Techniques

- Recrystallization : Using solvents such as ethanol, hexane, or ethyl acetate to obtain crystalline product.

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate mixtures for fine purification.

- Distillation : Bulb-to-bulb distillation for volatile intermediates like 4-methoxyphenol.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxy-2-methylbenzaldehyde, while reduction may produce 4-methoxy-2-methylphenylmethanol .

Scientific Research Applications

Chemical Synthesis

Starting Material for Organic Compounds

The compound serves as an important precursor in the synthesis of various organic compounds. It is particularly noted for its role in creating azo dyes and dithiocarbamate derivatives, which are vital in textile and agricultural industries . The synthesis of related compounds often involves the use of this methanol derivative due to its functional groups that facilitate further chemical reactions.

| Compound | Application |

|---|---|

| Azo Dyes | Used in textiles for coloration. |

| Dithiocarbamate | Employed as a pesticide and fungicide. |

Synthesis Techniques

The synthesis of (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol can be achieved through various methods, including condensation reactions involving aldehydes and amines. A notable technique involves using water as a solvent to optimize yield and purity .

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of this compound exhibit potential pharmacological activities. For instance, studies on related compounds have shown antioxidant properties, which are crucial for developing therapeutic agents against oxidative stress-related diseases .

Case Study: Antioxidant Activity

A study conducted on a similar compound demonstrated significant antioxidant activity with an effective concentration (EC50) value indicating its potential for health applications. The compound was synthesized using a straightforward method that yielded a high percentage of the desired product .

Cosmetic Formulations

Use in Personal Care Products

The compound's properties make it suitable for incorporation into cosmetic formulations. Its ability to enhance skin feel and stability is beneficial in developing creams, lotions, and other personal care products. The interaction of methanol derivatives with skin can improve hydration and texture, making them valuable in cosmetics .

| Cosmetic Product | Functionality |

|---|---|

| Moisturizers | Enhances skin hydration. |

| Creams | Improves texture and stability. |

Material Science

Polymer Applications

In material science, this compound can be utilized in developing polymers that have specific thermal and chemical properties. These polymers can be designed for low volatile organic compound (VOC) formulations, aligning with environmental regulations while maintaining performance standards in products like adhesives and coatings .

Mechanism of Action

The mechanism of action of (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Biological Activity

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol, identified by its CAS number 36801-17-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound consists of two methoxy-substituted phenyl groups attached to a central methanol moiety. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. The following sections detail these activities.

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, related compounds have been demonstrated to reduce LPS-induced inflammatory responses in microglial cells, suggesting a mechanism that could be applicable to this compound as well .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of Alzheimer's disease. Research indicates that derivatives with similar methoxy substitutions can inhibit amyloid-beta aggregation and reduce neuroinflammation through the inhibition of the STAT3 signaling pathway . These findings suggest that this compound may possess similar protective effects against neurodegenerative processes.

Case Studies

Several case studies have explored the biological effects of methoxy-substituted phenolic compounds:

The proposed mechanisms through which this compound exerts its biological activities include:

- Inhibition of Inflammatory Pathways : By modulating the expression of inflammatory mediators and enzymes.

- Neuroprotection : Through the reduction of oxidative stress and inhibition of amyloidogenesis.

- Apoptosis Induction in Cancer Cells : By activating intrinsic apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

- The dual methoxy substitution in this compound increases its polarity compared to monosubstituted analogs like (4-Methoxy-2-methylphenyl)methanol .

mAChR Ligand Activity

- Bis(4-methoxyphenyl)methanol: Demonstrated moderate binding affinity in competitive radioligand assays using [³H]-N-methylscopolamine .

- This compound: Predicted to exhibit enhanced binding due to the methyl group, which may improve hydrophobic interactions with receptor pockets .

Metabolic Stability

- Compounds like N-2-methoxy-2-(4-methoxyphenyl)ethylcinnamide (isolated from Aegle marmelos) show resistance to liver microsome metabolism, suggesting that methoxy groups enhance metabolic stability . This property may extend to this compound.

Research Findings and Data Tables

Table 1. Comparative Binding Affinities of Selected Diarylmethanols

Q & A

Basic: What are the standard synthetic routes for (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol, and how do solvent choices influence yield and purity?

The compound is typically synthesized via nucleophilic addition or reduction of ketone precursors. For example, a standard method involves reacting 4-methoxy-2-methylphenylmagnesium bromide with 4-methoxybenzaldehyde under Grignard conditions, followed by acidic workup . Solvent selection critically impacts reaction efficiency: polar aprotic solvents (e.g., THF) enhance Grignard reactivity, while methanol or ethanol may stabilize intermediates but risk side reactions like over-reduction . Post-synthesis, crystallization from methanol or ethyl acetate is recommended for purification, as these solvents balance solubility and volatility to achieve >90% purity .

Advanced: How can iodine catalysis optimize the synthesis of derivatives like xanthene-indole hybrids from this methanol compound?

Iodine (5–10 mol%) in dichloromethane at 25–40°C efficiently catalyzes Friedel-Crafts-type reactions of this compound with indoles, yielding xanthene-indole derivatives in >85% yield . The mechanism likely involves iodine activating the methanol’s hydroxyl group, facilitating dehydration to a carbocation intermediate. Key advantages include mild conditions, reduced byproducts, and scalability (tested up to 10 mmol). Optimization studies suggest that electron-rich aryl groups on the methanol substrate enhance reaction rates due to carbocation stabilization .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, resolving methoxy and methyl substituent orientations .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287.1284) and detects impurities .

- GC-MS/HPLC : Quantifies purity (>95% achievable with optimized crystallization) and identifies residual solvents (e.g., toluene, DCM) .

- NMR : ¹H NMR (CDCl₃) shows distinct signals for methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.7–7.3 ppm) .

Advanced: How do conflicting solubility data in DMSO and methanol impact experimental design?

Discrepancies in solubility (e.g., 25 mg/mL in DMSO vs. 10 mg/mL in methanol) arise from solvent polarity and hydrogen-bonding capacity . For kinetic studies requiring homogeneous solutions, DMSO is preferred despite potential interference in UV-Vis assays. In contrast, methanol’s lower solubility may necessitate sonication or heating (40–50°C) for dissolution, risking thermal degradation. Researchers must validate solubility under specific experimental conditions and cross-check with techniques like dynamic light scattering to detect aggregation .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., methanol, DCM) .

- Waste Disposal : Segregate halogenated (DCM) and non-halogenated (methanol) waste; incinerate via certified facilities to avoid environmental release .

Advanced: What computational strategies predict the compound’s electronic properties for photophysical applications?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (~4.1 eV) and dipole moments (~3.2 Debye), correlating with experimental UV-Vis and fluorescence data . Excited-state simulations (TD-DFT) reveal charge-transfer transitions between methoxy-substituted aryl rings, suggesting utility in OLEDs or sensors. MD simulations further assess stability in polymer matrices, guiding material design .

Basic: How can researchers resolve contradictions in reported melting points (e.g., 120–125°C vs. 128–130°C)?

Discrepancies may stem from polymorphic forms or impurities. Recrystallization from different solvents (e.g., methanol vs. ethyl acetate) can isolate distinct polymorphs. Differential Scanning Calorimetry (DSC) and Powder XRD differentiate crystalline phases, while HPLC-MS identifies impurity profiles . Consistently reporting solvent history and heating rates (e.g., 5°C/min in DSC) ensures reproducibility .

Advanced: What are unexplored applications in catalysis or supramolecular chemistry?

- Catalysis : The hydroxyl and methoxy groups can coordinate to transition metals (e.g., Pd, Cu) for cross-coupling reactions. Preliminary studies show Suzuki-Miyaura coupling yields of 75–80% with Pd(OAc)₂ .

- Supramolecular Systems : Self-assembly into helical nanostructures via π-π stacking (observed in TEM) is pH-dependent, enabling stimuli-responsive drug delivery systems .

Basic: What are the environmental implications of scaling up synthesis?

While specific ecotoxicity data are lacking, solvent selection dominates environmental impact. Replacing DCM with cyclopentyl methyl ether (CPME) reduces toxicity and improves biodegradability. Life Cycle Assessment (LCA) models suggest a 30% lower carbon footprint when using bio-based methanol .

Advanced: How can machine learning optimize reaction conditions for novel derivatives?

Neural networks trained on datasets (e.g., reaction temperature, catalyst loading, yield) predict optimal conditions for synthesizing sulfonamide or amide derivatives. For example, Bayesian optimization identifies 60°C and 1.2 eq. NaH as ideal for sulfonation (85% predicted vs. 82% experimental yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.